molecular formula C20H16 B135134 6,8-Dimethylbenz[a]anthracene CAS No. 317-64-6

6,8-Dimethylbenz[a]anthracene

Cat. No. B135134
CAS RN: 317-64-6
M. Wt: 256.3 g/mol
InChI Key: OVSHSQPYUKVYOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of polycyclic aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene has been extensively studied due to their biological significance. An X-ray crystallographic analysis of the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene revealed detailed insights into its conformation. The compound was found to crystallize in the space group P21/a, with cell dimensions indicating two molecules per asymmetrical unit, which do not exhibit crystallographic symmetry. Both molecules have nearly identical conformations, with no significant differences in bond lengths or angles. The 5-hydroxyl group is equatorial, while the 6-hydroxyl group is axial, likely due to steric hindrance from adjacent methyl groups. The ring system of the cis-dihydrodiol is notably more buckled compared to the parent compound, with a 36-degree angle between the outermost rings. This deviation from planarity is primarily due to the partial saturation in the ring containing the hydroxyl groups. These findings allow for predictions of preferred molecular geometry in other dihydrodiol derivatives of carcinogenic hydrocarbons, which are important for understanding their biological activity .

Chemical Reactions Analysis

The cytotoxic and genotoxic effects of 7,12-dimethylbenz[a]anthracene have been studied in the context of its interaction with living systems, particularly in conjunction with ionizing radiation. This compound, along with other polycyclic aromatic hydrocarbons, is known to be an indirectly acting carcinogen. It requires metabolic activation to exert its effects, which include the formation of bulky DNA adducts. Studies on mouse C3H 10T1/2 cells have shown that treatment with dimethylbenzanthracene can remove the shoulder of the X-ray survival curve and eliminate the survival sparing from dose fractionation. This suggests that the DNA adducts formed by the activated compound are operationally equivalent to sublethal X-ray damage. Interestingly, the cytotoxic effects of dimethylbenzanthracene can be mitigated by co-treatment with 3-methylcholanthrene, which suggests a complex interplay between different polycyclic aromatic hydrocarbons in the cellular response to DNA damage .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of 6,8-dimethylbenz[a]anthracene, we can infer from the related compound 7,12-dimethylbenz[a]anthracene that these compounds are likely to have low solubility in water, high lipophilicity, and the ability to intercalate with DNA. The molecular structure analysis indicates that the compound's conformation is influenced by steric factors, which would affect its physical properties and its interaction with biological molecules. The chemical reactivity, particularly the formation of DNA adducts, is a critical aspect of its chemical properties, as it underlies the genotoxic effects observed in biological systems .

Scientific Research Applications

Degradation by Mycobacterium

6,8-Dimethylbenz[a]anthracene (DMBA) degradation was studied in Mycobacterium vanbaalenii PYR-1. This bacterium exhibited selective degradation, attacking specific positions of DMBA and producing metabolites through dioxygenation and monooxygenation reactions, showcasing an effective biological degradation pathway for this carcinogenic compound (Moody et al., 2003).

Electrochemical Analysis

DMBA's electrochemical characteristics were analyzed using voltammetric methods. This study not only provided insights into the electrochemical behavior of DMBA but also proposed methods for its determination in biological samples like human urine, highlighting the potential for monitoring environmental and biological exposure (Yardım et al., 2010).

Complex Formation with Silver Ions

Research on anthracene derivatives, including DMBA, has explored their potential in forming complexes with silver ions. This study contributes to understanding the self-assembly of high nuclearity multilayer structures, which could be relevant in material science and nanotechnology (Munakata et al., 2003).

Polymer Modification

DMBA derivatives have been used in polymer science. For instance, dimethyl 2,6-anthracene dicarboxylate, a related compound, was used to synthesize functional copolymers amendable to Diels–Alder reactions. This research paves the way for creating modified polymers with diverse applications (Vargas et al., 2002).

Photocatalytic Oxygenation

DMBA and its derivatives have been subjects in the study of photocatalytic oxygenation processes. Research involving visible light irradiation and specific photocatalysts has led to the formation of oxygenated products from DMBA, contributing to the field of organic photochemistry (Kotani et al., 2004).

Safety And Hazards

6,8-Dimethylbenz[a]anthracene is considered hazardous. It’s advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It’s also recommended to store it in a dry, cool, and well-ventilated place, protected from direct sunlight .

properties

IUPAC Name

6,8-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-6-5-8-16-11-20-17-9-4-3-7-15(17)10-14(2)19(20)12-18(13)16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSHSQPYUKVYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185593
Record name Benz(a)anthracene, 6,8-dimethyl-
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethylbenz[a]anthracene

CAS RN

317-64-6
Record name 6,8-Dimethylbenz[a]anthracene
Source CAS Common Chemistry
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Record name 6,8-Dimethylbenz(a)anthracene
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Record name 6,8-Dimethylbenz[a]anthracene
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Record name Benz(a)anthracene, 6,8-dimethyl-
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Record name AR-E63 6,8-DIMETHYLBENZ(A)ANTHRACENE
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Record name 6,8-DIMETHYLBENZ(A)ANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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